molecular formula C19H19NO3 B5585095 ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B5585095
M. Wt: 309.4 g/mol
InChI Key: KZFFTSBSFGSJFS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the indole ring, along with a 3-methylphenyl substituent at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functional group modifications. For instance, the Fischer indole synthesis can be employed to construct the indole ring system. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

Subsequent steps include the introduction of the ethyl ester group at the 3-position, which can be achieved through esterification reactions. The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions, while the methyl group at the 2-position can be added through alkylation reactions. The 3-methylphenyl substituent at the 1-position can be introduced through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The indole core can intercalate with DNA or interact with protein active sites, modulating biological pathways.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(14-7-5-6-12(2)10-14)17-9-8-15(21)11-16(17)18/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFFTSBSFGSJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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